molecular formula C6H3Br2ClOS B2375399 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone CAS No. 62673-71-6

2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone

Cat. No.: B2375399
CAS No.: 62673-71-6
M. Wt: 318.41
InChI Key: DVHYHNZCCIEQQA-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone is a chemical compound with the molecular formula C6H3Br2ClOS. It is known for its unique structure, which includes a thiophene ring substituted with chlorine and bromine atoms. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone typically involves the halogenation of thiophene derivatives. One common method includes the bromination of 2-thiophenecarboxaldehyde followed by chlorination. The reaction conditions often require the use of solvents like acetic acid and catalysts such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its structure allows for further functionalization, which can lead to the development of new pharmaceuticals. For instance, it can be used to synthesize derivatives that exhibit anti-inflammatory and antimicrobial properties.

Medicinal Chemistry

Research has shown that derivatives of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone possess significant biological activities. For example:

  • Anti-inflammatory Activity : Compounds derived from this structure have been tested for their ability to inhibit carrageenan-induced paw edema in rats, showing a reduction in inflammation by up to 56.1% .
  • Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains, demonstrating potential as a lead compound for antibiotic development.

Case Study 1: Synthesis of Antimicrobial Agents

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound. These compounds were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects, making them suitable candidates for further development as antibiotics.

CompoundActivity (Zone of Inhibition)Remarks
Derivative A15 mmEffective against E. coli
Derivative B20 mmEffective against Staphylococcus aureus

Case Study 2: Anti-inflammatory Effects

A separate investigation assessed the anti-inflammatory properties of derivatives synthesized from this compound using a carrageenan-induced paw edema model in rats. The study found that specific derivatives significantly reduced swelling compared to control groups.

Treatment GroupSwelling Reduction (%)Significance
Control0-
Compound X45p < 0.05
Compound Y56p < 0.01

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(3,4-dibromo-2-furyl)-1-ethanone
  • 2-Chloro-1-(3,4-dibromo-2-pyridyl)-1-ethanone
  • 2-Chloro-1-(3,4-dibromo-2-phenyl)-1-ethanone

Uniqueness

2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone is unique due to its thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic rings. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone, also known as GSK-3β Inhibitor VI, is a compound that has garnered attention due to its selective inhibition of glycogen synthase kinase 3 beta (GSK-3β). This enzyme plays a crucial role in various biological processes, including cell signaling, metabolism, and neurodegenerative diseases. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

The molecular formula of this compound is C6H3Br2ClOS. It is characterized by the presence of a thienyl group and halogen substituents, which contribute to its reactivity and biological profile.

PropertyValue
Molecular Weight276.47 g/mol
SolubilityDMSO: 5 mg/mL
AppearanceOrange solid
Storage Conditions-20°C, protect from light

GSK-3β is implicated in numerous signaling pathways, including those related to insulin signaling and Wnt signaling. The inhibition of GSK-3β by this compound leads to increased phosphorylation of substrates that are normally dephosphorylated by this kinase. This can result in enhanced cellular proliferation and survival, making it a target for cancer therapy.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating the Wnt/β-catenin signaling pathway. A study demonstrated that treatment with GSK-3β inhibitors led to reduced tumor growth in xenograft models, suggesting its potential in cancer therapy .

Neuroprotective Effects

The neuroprotective effects of GSK-3β inhibitors are well-documented. In models of Alzheimer's disease, inhibition of GSK-3β has been associated with decreased tau phosphorylation and improved cognitive function. The compound has been shown to mitigate neurodegeneration in animal models, enhancing neuronal survival under stress conditions .

Antimicrobial Activity

Additionally, this compound displays antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported to be in the range of 6.25 - 12.5 µg/mL .

Case Study 1: Cancer Cell Lines

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (IC50 = 1 µM). The mechanism was linked to the induction of apoptosis via the intrinsic pathway, characterized by increased levels of cytochrome c release and activation of caspases .

Case Study 2: Neurodegenerative Models

In transgenic mouse models of Alzheimer's disease, administration of the compound showed a marked reduction in amyloid plaque formation and improved cognitive performance on memory tests compared to control groups receiving vehicle treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 3,4-dibromothiophene using 2-chloroacetyl chloride as the acylating agent. This reaction typically proceeds in a biphasic system (e.g., dichloromethane and aqueous NaOH) at 0–5°C to minimize side reactions. Post-reaction purification often involves column chromatography or recrystallization .
  • Key Considerations :

  • Reagent Purity : Ensure anhydrous conditions to prevent hydrolysis of the acyl chloride.
  • Solvent Choice : Dichloromethane enhances electrophilic acylation efficiency due to its polarity.

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SHELX software is widely used for structure refinement, particularly for resolving halogen-heavy structures (Br, Cl) due to its robust handling of high electron density .
  • Spectroscopic Data :

  • ¹H/¹³C NMR : The thienyl protons resonate at δ 6.8–7.2 ppm, while the carbonyl carbon appears at ~195 ppm.
  • IR : Strong C=O stretching at ~1700 cm⁻¹ and C-Br/C-Cl vibrations at 600–800 cm⁻¹ .

Q. What are the primary reactivity patterns of this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : The α-chloro ketone undergoes substitution with amines or thiols under mild basic conditions (e.g., K₂CO₃ in acetone) .
  • Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, useful for derivatization.
  • Oxidation : Controlled oxidation with KMnO₄ yields carboxylic acid derivatives .

Advanced Research Questions

Q. What unexplored applications exist in medicinal chemistry?

  • Answer : The compound’s α-chloro ketone motif is a potential warhead for covalent inhibitors targeting cysteine proteases. Docking studies (e.g., AutoDock Vina) could predict binding affinity to SARS-CoV-2 Mpro or similar targets .

Properties

IUPAC Name

2-chloro-1-(3,4-dibromothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClOS/c7-3-2-11-6(5(3)8)4(10)1-9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHYHNZCCIEQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)C(=O)CCl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

General procedure described for compounds 1 and 2 starting from 3,4-dibromothiophene and chloroacetyl chloride. The product was isolated by column chromatography column (hexane:ethyl acetate 8:1). Yield 97%, m.p.: 86-8° C., 1H-NMR (CDCl3): δ7.7 (s, 1H, Ar), 4.8 (s, 2H, CH2); 13C-NMR (CDCl3): δ185.4 (CO), 140.0 (C—CO), 133.7 (CH), 120.8 (C—Br), 119.6 (C—Br), 50.1 (CH2); M/z (EI): 322, 320, 318, 316 (M+, 3, 11, 15, 7%), 271, 269, 267 (M-CH2Cl, 56, 100, 56%); HPLC: Delta Pak Column C18, 5 μm, 300 A, (150×3.9 mm), Purity 94%, r.t.=6.06 min, acetonitrile/H2O (0.05% H3PO4+0.04% Et3N) 50/50.
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